molecular formula C14H19NO2 B8548159 N-(3-Butylphenyl)-3-oxobutanamide CAS No. 61579-00-8

N-(3-Butylphenyl)-3-oxobutanamide

Cat. No. B8548159
Key on ui cas rn: 61579-00-8
M. Wt: 233.31 g/mol
InChI Key: PSQKDASBDRGJNH-UHFFFAOYSA-N
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Patent
US04014679

Procedure details

3.9 g of diketene were added to a mixture of 6.9 g of m-(n-butyl)-aniline and 70 ml of benzene and the mixture was stirred for 2 hours at 30° C. The benzene was evaporated under reduced pressure and the residue was chromatographed over silica gel. Elution with an 8-2 mixture of methylene chloride and ethyl acetate yielded 8.5 g of m-(n-butyl)-acetylacetanilide in the form of an oil with a refractive index of nD 20 = 1.5355.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH2:7]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14])[CH2:8][CH2:9][CH3:10]>C1C=CC=CC=1>[CH2:7]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH:14][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
6.9 g
Type
reactant
Smiles
C(CCC)C=1C=C(N)C=CC1
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The benzene was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
with an 8-2 mixture of methylene chloride and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C=1C=C(NC(CC(C)=O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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